REACTION_CXSMILES
|
O=S(Cl)Cl.[Br:5][C:6]1[CH:7]=[C:8]([CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]=1[F:15])[C:9]([OH:11])=[O:10].[CH3:19][CH2:20]O>>[CH2:19]([O:10][C:9](=[O:11])[C:8]1[CH:12]=[C:13]([N+:16]([O-:18])=[O:17])[C:14]([F:15])=[C:6]([Br:5])[CH:7]=1)[CH3:20]
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Name
|
|
Quantity
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33.7 g
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Type
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reactant
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Smiles
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O=S(Cl)Cl
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Name
|
|
Quantity
|
37.4 g
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Type
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reactant
|
Smiles
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BrC=1C=C(C(=O)O)C=C(C1F)[N+](=O)[O-]
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Name
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|
Quantity
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300 mL
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Type
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reactant
|
Smiles
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CCO
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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The reaction mixture was refluxed overnight
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Duration
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8 (± 8) h
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Type
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CONCENTRATION
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Details
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subsequently concentrated under reduced pressure
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Type
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DISSOLUTION
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Details
|
The residue was dissolved in EtOAc (300 mL)
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Type
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WASH
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Details
|
washed twice with water (50 mL)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
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Type
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CONCENTRATION
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Details
|
concentrated
|
Name
|
|
Type
|
product
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Smiles
|
C(C)OC(C1=CC(=C(C(=C1)[N+](=O)[O-])F)Br)=O
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Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |